molecular formula C20H23N3O3S2 B6427650 3-(benzenesulfonyl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide CAS No. 2034375-73-8

3-(benzenesulfonyl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide

Cat. No.: B6427650
CAS No.: 2034375-73-8
M. Wt: 417.5 g/mol
InChI Key: JFTJALUBKNCRDX-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide is a useful research compound. Its molecular formula is C20H23N3O3S2 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.11808395 g/mol and the complexity rating of the compound is 617. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-(benzenesulfonyl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide , often referred to as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N4O2SC_{16}H_{20}N_4O_2S with a molecular weight of 348.42 g/mol. The structure features a benzenesulfonyl group attached to a propanamide chain, which is further substituted with a pyrazole derivative containing a thiophene ring.

PropertyValue
Molecular FormulaC16H20N4O2S
Molecular Weight348.42 g/mol
CAS Number2034556-86-8

Antimicrobial Properties

Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial activity. The presence of the thiophene and pyrazole moieties enhances their interaction with bacterial enzymes, leading to inhibition of bacterial growth. For instance, compounds structurally similar to the target compound have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Research has demonstrated that the compound may possess anticancer properties. In vitro studies using human cancer cell lines have shown that it can induce apoptosis in cancer cells by activating caspase pathways. For example, a study found that related pyrazole derivatives inhibited the proliferation of breast cancer cells (MDA-MB-231) with an IC50 value indicating significant potency.

The proposed mechanism involves the inhibition of specific enzymes that are crucial for cellular metabolism in pathogens and cancer cells. The sulfonamide group is known to mimic p-aminobenzoic acid (PABA), disrupting folate synthesis in bacteria. Additionally, the pyrazole ring may interact with DNA or RNA synthesis pathways in cancer cells, leading to cytotoxic effects.

Case Studies

  • Antimicrobial Efficacy : A study evaluated various sulfonamide derivatives against E. coli and found that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL.
  • Cytotoxic Effects on Cancer Cells : In another study, derivatives were tested on MDA-MB-231 cells, revealing that certain modifications to the pyrazole structure significantly enhanced cytotoxicity, with IC50 values ranging from 15 µM to 30 µM depending on the substituents.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-15-20(17-8-12-27-14-17)16(2)23(22-15)11-10-21-19(24)9-13-28(25,26)18-6-4-3-5-7-18/h3-8,12,14H,9-11,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTJALUBKNCRDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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